M50054

Catalog No.
S005309
CAS No.
54135-60-3
M.F
C13H16O4
M. Wt
236.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
M50054

CAS Number

54135-60-3

Product Name

M50054

IUPAC Name

2-[(2,6-dioxocyclohexyl)methyl]cyclohexane-1,3-dione

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

InChI

InChI=1S/C13H16O4/c14-10-3-1-4-11(15)8(10)7-9-12(16)5-2-6-13(9)17/h8-9H,1-7H2

InChI Key

ILUMEPMGPCKGHH-UHFFFAOYSA-N

SMILES

Array

Synonyms

2-[(2,6-dioxocyclohexyl)methyl]cyclohexane-1,3-dione

Canonical SMILES

C1CC(=O)C(C(=O)C1)CC2C(=O)CCCC2=O

The exact mass of the compound 2-[(2,6-Dioxocyclohexyl)methyl]cyclohexane-1,3-dione is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Cyclohexanones - Supplementary Records. It belongs to the ontological category of beta-diketone in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

M50054 (2,2'-methylenebis(1,3-cyclohexanedione)) is a cell-permeable, small-molecule apoptosis inhibitor primarily utilized in advanced cell culture, tissue regeneration, and disease modeling [1]. Unlike conventional direct caspase inhibitors, M50054 functions upstream by preventing the activation of caspase-3 through the inhibition of apoptosome formation and Apaf-1 complexation[2]. It demonstrates quantitative efficacy against both intrinsic (etoposide-induced) and extrinsic (Fas ligand-induced) apoptotic pathways [1]. For industrial and academic procurement, M50054 serves as a critical reagent when researchers require specific blockade of caspase activation cascades without interfering with the basal enzymatic activity of pre-existing caspases, or when in vivo toxicity precludes the use of broad-spectrum pan-caspase inhibitors[3].

Substituting M50054 with common benchmark inhibitors like Z-VAD-FMK or NS3694 compromises experimental integrity in complex biological models. Z-VAD-FMK directly binds the active site of caspases, which can lead to off-target protease inhibition and severe in vivo toxicity, rendering it unsuitable for long-term regenerative studies such as adult teleost fish models[1]. Conversely, while NS3694 also targets the apoptosome, it strictly isolates the intrinsic pathway and fails to protect against Fas-ligand-induced extrinsic apoptosis . Procurement of M50054 is therefore necessary when an assay demands dual-pathway apoptotic protection (both intrinsic and extrinsic) combined with high in vivo tolerability and a strict upstream mechanism of action [2].

Upstream Activation Blockade vs. Direct Enzymatic Inhibition

M50054 differentiates itself from standard benchmark inhibitors like Z-VAD-FMK by strictly targeting the activation phase rather than the active enzyme, which is critical for laboratory workflow fit in complex biochemical assays. In U937 cells, M50054 inhibits etoposide-induced caspase-3 activation with an IC50 of 79 μg/mL [1]. However, in cell-free assays evaluating direct enzymatic activity, M50054 exhibits 0% direct inhibition of active caspase-3 at concentrations up to 1000 μg/mL [1]. In contrast, Z-VAD-FMK directly binds and inhibits the active caspase-3 enzyme at nanomolar to low micromolar concentrations. This strict upstream selectivity ensures that M50054 prevents new apoptosome formation without disrupting the activity of already cleaved caspases or off-target cellular proteases, ensuring high assay reproducibility.

Evidence DimensionDirect inhibition of active caspase-3 enzyme
Target Compound Data0% inhibition up to 1000 μg/mL
Comparator Or BaselineZ-VAD-FMK (Complete inhibition at low micromolar/nanomolar concentrations)
Quantified Difference>1000-fold difference in direct enzyme binding affinity
ConditionsCell-free enzymatic assay vs. Etoposide-stimulated U937 cells

Procuring M50054 allows researchers to isolate the apoptosome formation step without causing off-target direct protease inhibition.

Dual-Pathway Apoptotic Protection vs. Intrinsic-Only Inhibitors

While both M50054 and NS3694 function as apoptosome inhibitors, M50054 provides a broader protective envelope by also inhibiting extrinsic apoptosis. M50054 effectively prevents soluble human Fas ligand-induced cell death in Fas-expressing WC8 cells with an IC50 of 67 μg/mL [1]. In stark contrast, the comparator apoptosome inhibitor NS3694 exhibits no protective effect against apoptosome-independent, FasL-induced cell death . This dual efficacy makes M50054 a highly effective choice for complex tissue models where both intrinsic (e.g., chemotoxicity) and extrinsic (e.g., immune-mediated) apoptotic triggers are present.

Evidence DimensionInhibition of FasL-induced cell death
Target Compound DataIC50 = 67 μg/mL
Comparator Or BaselineNS3694 (No effect / 0% inhibition)
Quantified DifferenceAbsolute functional divergence in extrinsic pathway protection
ConditionsFas-expressing WC8 cells stimulated with human Fas ligand

M50054 is essential for procurement in disease modeling (e.g., hepatitis) where both death-receptor and mitochondrial apoptotic pathways must be suppressed simultaneously.

In Vivo Tolerability in Regenerative Models vs. Pan-Caspase Toxicity

The utility of pan-caspase inhibitors in live-animal regeneration models is severely limited by systemic toxicity, directly impacting in vivo laboratory workflow fit. In adult teleost fish and zebrafish fin regeneration models, benchmark inhibitors like Z-VAD-FMK are highly toxic and often lethal, preventing long-term continuous exposure [1]. M50054, however, is well-tolerated in vivo and has been successfully administered continuously to inhibit caspase-3-mediated apoptosis, significantly improving spinal cord repair and blastema formation without inducing the systemic toxicity seen with Z-VAD-FMK [2]. This high in vivo tolerability is a critical procurement factor for developmental biology and regenerative pharmacology workflows.

Evidence DimensionIn vivo viability in adult fish regeneration models
Target Compound DataHigh tolerability, supports continuous exposure for up to 30 days post-lesion
Comparator Or BaselineZ-VAD-FMK (Highly toxic/lethal in adult fish models)
Quantified DifferenceEnables long-term in vivo survival and regeneration tracking vs. premature model death
ConditionsAdult teleost fish spinal cord and zebrafish fin regeneration models

M50054 enables long-term in vivo regenerative studies that are impossible to conduct with toxic pan-caspase inhibitors.

In Vivo Tissue Regeneration and Developmental Biology

Due to its low in vivo toxicity compared to Z-VAD-FMK, M50054 is a highly effective inhibitor for studying blastema formation and spinal cord repair in model organisms such as Xenopus, planaria, and teleost fish [1]. It allows researchers to continuously block caspase-3 activation over multi-day or multi-week periods without compromising overall organismal viability [2].

Dual-Pathway Disease Modeling (Hepatitis and Alopecia)

Because M50054 uniquely inhibits both Fas-ligand-induced (extrinsic) and etoposide-induced (intrinsic) apoptosis—unlike NS3694—it is highly suited for modeling complex pathologies like anti-Fas-antibody-induced hepatitis and chemotherapy-induced alopecia, where multiple apoptotic triggers converge[3].

Upstream Apoptosome Isolation Assays

In biochemical and cell-free assays where researchers need to specifically study the Apaf-1/cytochrome c interaction without directly poisoning the active sites of downstream caspases, M50054 is the required reagent [4]. Its lack of direct enzymatic inhibition ensures that pre-existing active caspases remain unaffected, strictly isolating the activation event [3].

XLogP3

0.2

Hydrogen Bond Acceptor Count

4

Exact Mass

236.10485899 Da

Monoisotopic Mass

236.10485899 Da

Heavy Atom Count

17

Appearance

Assay:≥98%A crystalline solid

UNII

NP899EA5D8

Other CAS

54135-60-3

Wikipedia

2-[(2,6-dioxocyclohexyl)methyl]cyclohexane-1,3-dione

Dates

Last modified: 09-12-2023

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